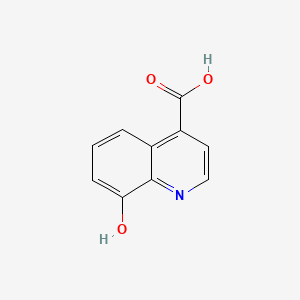

8-Hydroxyquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-6-7(10(13)14)4-5-11-9(6)8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTUKANGPPVLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204228 | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55698-67-4 | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55698-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055698674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55698-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYCINCHONINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG29EB6D6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 8-Hydroxyquinoline-4-carboxylic Acid via Modified Doebner Condensation

The following is an in-depth technical guide for the synthesis of 8-Hydroxyquinoline-4-carboxylic acid (also known as 8-Hydroxycinchoninic acid ) from o-aminophenol . This guide is structured to support high-purity laboratory synthesis and process scalability.

Executive Summary & Retrosynthetic Analysis

The synthesis of 8-Hydroxyquinoline-4-carboxylic acid (8-HQC) is a critical workflow in the development of metallo-enzyme inhibitors (e.g., JmjC histone demethylases) and chelating agents. While the Skraup synthesis yields the parent quinoline, the introduction of the C4-carboxylic acid moiety is most efficiently achieved via the Doebner Reaction .

This route utilizes a three-component condensation of o-aminophenol , pyruvic acid , and paraformaldehyde (as the formaldehyde source for the C2-unsubstituted derivative). This method is preferred over the Pfitzinger reaction for this specific target due to the ready availability of the aminophenol precursor compared to the requisite isatin derivative.

Retrosynthetic Disconnection

The quinoline core is assembled by constructing the pyridine ring onto the existing phenol scaffold. The C4-carboxyl group originates from pyruvic acid, while the C2 carbon is supplied by formaldehyde.

Figure 1: Retrosynthetic breakdown of the target molecule.

Reaction Mechanism: The Doebner Pathway

Understanding the mechanism is vital for troubleshooting low yields, which often stem from the inefficient oxidation of the dihydroquinoline intermediate.

-

Imine Formation: o-Aminophenol condenses with formaldehyde (generated in situ from paraformaldehyde) to form the reactive N-methylene-o-aminophenol (Schiff base).

-

Enol Addition: The enol form of pyruvic acid undergoes a Mannich-type addition to the Schiff base.

-

Cyclization: Intramolecular electrophilic substitution closes the ring, forming a dihydroquinoline-4-carboxylic acid intermediate.

-

Aromatization (Critical Step): The intermediate must be oxidized to form the fully aromatic quinoline. In the classic Doebner, this occurs via hydrogen transfer to a second equivalent of the Schiff base (disproportionation), which limits theoretical yield to 50%.

-

Optimization: Using a mild oxidant or refluxing in a solvent that supports air oxidation can improve conversion.

-

Figure 2: Mechanistic pathway of the Doebner condensation.

Experimental Protocol

This protocol is designed for a 50 mmol scale but is linearly scalable.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| o-Aminophenol | 109.13 | 1.0 | 5.46 g | Core Scaffold |

| Pyruvic Acid | 88.06 | 1.2 | 5.28 g | C3-C4-COOH Source |

| Paraformaldehyde | 30.03 | 1.5 | 2.25 g | C2 Source |

| Ethanol (Abs.) | - | Solvent | 50 mL | Reaction Medium |

| HCl (Conc.) | - | Cat. | 1-2 mL | Acid Catalyst |

Step-by-Step Methodology

Phase 1: Condensation

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.46 g of o-aminophenol in 50 mL of absolute ethanol .

-

Activation: Add 1.5 mL of concentrated HCl dropwise. The solution may darken slightly due to salt formation.

-

Addition: Add 5.28 g of pyruvic acid followed by 2.25 g of paraformaldehyde .

-

Note: Paraformaldehyde is preferred over formalin to minimize water content, which can inhibit the dehydration steps.

-

-

Reflux: Heat the mixture to reflux (approx. 78–80°C) with vigorous stirring. Maintain reflux for 4–6 hours .

-

Checkpoint: The reaction progress can be monitored by TLC (Mobile phase: EtOAc/MeOH 9:1). The spot for o-aminophenol (

) should disappear.

-

Phase 2: Isolation & Purification

-

Precipitation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath (0–4°C) for 1 hour. The crude hydrochloride salt of the product may precipitate.

-

Filtration: Filter the solid. If no precipitate forms (common in ethanol), evaporate the solvent under reduced pressure to roughly 20% volume, then dilute with cold water.

-

Neutralization (Isoelectric Precipitation): Suspend the crude solid in minimal water (approx. 30 mL). Adjust the pH to 6.0–7.0 using 10% aqueous Sodium Acetate or dilute NaOH.

-

Critical: 8-Hydroxyquinolines are amphoteric. At low pH, they are soluble ammonium salts; at high pH, they are soluble phenoxides. Precipitation is maximal at the isoelectric point (pH ~6.5).

-

-

Recrystallization: Collect the yellow/orange precipitate by filtration. Recrystallize from hot acetic acid or ethanol/water (1:1) to obtain the pure compound.

-

Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.

Process Optimization & Troubleshooting

The "Standard" Doebner often suffers from low yields due to side reactions of the aldehyde. The following modifications ensure robustness:

| Parameter | Standard Condition | Optimized Condition | Rationale |

| Solvent | Ethanol | Acetic Acid / Dioxane | Higher boiling point of Acetic Acid (118°C) drives the cyclization more effectively. |

| Aldehyde | Formalin (aq) | Paraformaldehyde | Eliminates water; prevents hydrolysis of the imine intermediate. |

| Oxidant | None (Schiff base) | Mild Aeration | Bubbling air or adding a mild oxidant (e.g., Nitrobenzene) can prevent the "disproportionation loss" of yield. |

Common Failure Mode: Formation of the "Atophan" analog.

-

Issue: If benzaldehyde is used instead of formaldehyde, the product is 2-phenyl-8-hydroxyquinoline-4-carboxylic acid. Ensure the aldehyde source is strictly C1 (Formaldehyde) for the title compound.

Characterization Data

The purified product should conform to the following spectroscopic signatures:

-

Appearance: Yellow to orange crystalline powder.

-

Melting Point: >250°C (dec).

-

1H NMR (DMSO-d6, 400 MHz):

- 10.2 (br s, 1H, OH)

- 9.1 (d, 1H, H-2 of quinoline) – Diagnostic for C2-H

- 8.2 (s, 1H, H-3)

- 7.1–7.6 (m, 3H, Ar-H)

- 13.5 (br s, 1H, COOH)

-

MS (ESI+): m/z calculated for C10H7NO3 [M+H]+: 190.05; found 190.1.

Safety & Handling (E-E-A-T)

-

o-Aminophenol: Suspected mutagen and skin sensitizer. Handle in a fume hood.

-

Paraformaldehyde: Depolymerizes to formaldehyde, a known carcinogen. Use a respirator if weighing large quantities outside a hood.

-

Pyruvic Acid: Corrosive. Causes burns.

References

-

Doebner Reaction Fundamentals: Doebner, O. (1887).[2] "Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline". Justus Liebigs Annalen der Chemie, 242(2), 265–288.

-

Modern Optimization of Quinoline Carboxylic Acids: Matsumura, K. et al. (2012). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction". Journal of Organic Chemistry, 77(17), 7313–7319.

-

Synthesis of 8-Hydroxyquinoline Derivatives: Soni, S. et al. (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor". RSC Advances, 13, 24093-24111. (Context on o-aminophenol reactivity).

-

Biological Applications (JmjC Inhibitors): Rose, N. R. et al. (2012). "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases".[3] Chemical Communications, 48, 9693-9695.

Sources

"physicochemical properties of 8-Hydroxyquinoline-4-carboxylic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 8-Hydroxyquinoline-4-carboxylic Acid

Executive Summary

8-Hydroxyquinoline-4-carboxylic acid (8HQC4) is a heterocyclic organic compound belonging to the quinoline family. As a derivative of the potent metal chelator 8-hydroxyquinoline (8-HQ), 8HQC4 possesses a unique combination of functional groups—a carboxylic acid and a phenolic hydroxyl group—that dictate its chemical behavior and potential applications. This guide provides a comprehensive analysis of the core physicochemical properties of 8HQC4, offering both established data and validated experimental protocols for its characterization. The insights herein are tailored for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule for applications ranging from analytical chemistry to therapeutic agent design.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in medicinal and materials science. Its defining characteristic is its ability to act as a bidentate chelating agent, forming stable complexes with a wide variety of metal ions through its phenolic oxygen and pyridyl nitrogen atoms.[1][2] This property has been harnessed for decades in analytical chemistry for the detection and separation of metals.[3][4]

In recent years, the 8-HQ scaffold has garnered significant attention in drug development. Metal ions are crucial for numerous biological processes, and their dysregulation is implicated in various pathologies, including neurodegenerative diseases and cancer.[2] 8-HQ and its derivatives can modulate metal homeostasis, acting as ionophores to transport metal ions across cell membranes or as chelators to sequester excess metals, thereby exerting therapeutic effects.[1][5] The addition of a carboxylic acid group at the 4-position, creating 8-Hydroxyquinoline-4-carboxylic acid (8HQC4), significantly modifies the parent molecule's properties, introducing an additional ionization site and altering its polarity, solubility, and pharmacokinetic profile. Understanding these modified properties is paramount to exploiting its full potential.

Core Physicochemical Properties of 8-Hydroxyquinoline-4-carboxylic Acid

A molecule's efficacy, bioavailability, and formulation feasibility are directly governed by its physicochemical characteristics. This section details the known properties of 8HQC4.

Chemical Identity and Structure

The fundamental identifiers and structural details for 8-Hydroxyquinoline-4-carboxylic acid are summarized below.

| Parameter | Value | Source(s) |

| IUPAC Name | 8-hydroxyquinoline-4-carboxylic acid | [6] |

| CAS Number | 55698-67-4 | [6][7][8] |

| Molecular Formula | C₁₀H₇NO₃ | [6][8] |

| Molecular Weight | 189.17 g/mol | [8] |

| Appearance | Yellow solid | [6] |

| Purity (Typical) | 95-98% | [6][9][10][11] |

| SMILES | O=C(O)C1=CC=NC2=C(C=CC=C12)O | [8] |

| Storage | Store at 0-8 °C, under inert gas | [6][8] |

Thermal Properties

The thermal stability of a compound is critical for its synthesis, purification, and storage.

| Property | Value | Source(s) |

| Melting Point | 258-259 °C | [1][7] |

| Boiling Point | 426.7 °C (Predicted) | [1] |

Note: The boiling point is likely a computational prediction; decomposition may occur at or before this temperature.

Lipophilicity and Polarity

Lipophilicity, often expressed as LogP, is a key determinant of a drug's ability to cross biological membranes. The topological polar surface area (TPSA) provides insight into hydrogen bonding potential and permeability.

| Parameter | Value | Source(s) |

| XLogP3 | 1.6 | [11] |

| LogP (Computed) | 1.6386 | [8] |

| Topological Polar Surface Area (TPSA) | 70.42 Ų | [8] |

| Hydrogen Bond Donors | 2 | [8][11] |

| Hydrogen Bond Acceptors | 3-4 | [8][11] |

These values suggest that 8HQC4 is a moderately lipophilic compound with significant hydrogen bonding capability, which will influence its solubility in both aqueous and organic media.

Acidity and Ionization (pKa)

While specific experimental pKa values for 8-Hydroxyquinoline-4-carboxylic acid are not prominently available in the reviewed literature, the molecule possesses two primary ionizable groups: the carboxylic acid and the phenolic hydroxyl group. The carboxylic acid is expected to have a pKa in the range of 3-5, while the phenolic hydroxyl group, influenced by the quinoline ring, will have a higher pKa, likely in the range of 8-10. Precise determination is essential and can be achieved via potentiometric titration (see Section 4.2).

Solubility Profile

Spectroscopic Properties

Specific UV-Vis absorption and fluorescence emission maxima for 8HQC4 are not detailed in the available literature. However, the 8-hydroxyquinoline scaffold provides a strong basis for its expected behavior.

-

UV-Vis Absorption: 8-HQ derivatives typically exhibit strong absorption bands in the UV region, generally between 240-250 nm and 300-320 nm.[12]

-

Fluorescence: The 8-HQ ligand itself is typically a weak fluorophore due to excited-state proton transfer.[3] However, upon chelation with metal ions, the molecular rigidity increases, leading to a significant enhancement of fluorescence emission.[3][13] This property makes 8HQC4 a potential candidate for use as a fluorescent sensor for metal ions. A protocol for its characterization is in Section 4.3.

Metal Chelation: The Core Functional Property

The primary functional characteristic of 8HQC4 is its ability to chelate metal ions. The hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring form a bidentate "pincer" that can coordinate with a wide range of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺.[14] The carboxylic acid at the 4-position does not directly participate in this primary chelation motif but influences the electronic properties of the ring and the overall solubility and charge of the resulting metal complex.

Caption: The chelation of a metal ion (Mⁿ⁺) by two molecules of 8HQC4.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for determining the key physicochemical properties of 8HQC4.

Protocol: Determination of Thermodynamic Aqueous Solubility

This protocol describes the Shake-Flask method, a gold-standard technique for determining thermodynamic solubility.

-

Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., 2.0, 5.0, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of solid 8HQC4 to a known volume of each buffer in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 8HQC4 in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility in mg/mL or mM by accounting for the dilution factor.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring pH changes as a function of added titrant volume to identify the inflection points corresponding to the pKa values.[15][16][17]

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature.[17]

-

Sample Preparation: Accurately weigh a sample of 8HQC4 and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) if aqueous solubility is low. A typical concentration is 1-5 mM.[15][17]

-

Initial Acidification: Acidify the solution to a low starting pH (e.g., pH 2.0) using a standardized strong acid (e.g., 0.1 M HCl).[17]

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.[17]

-

Data Recording: Record the pH value and the total volume of titrant added after each increment, allowing the pH reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa values can be determined from the half-equivalence points. For higher accuracy, plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve; the peaks in the first derivative plot correspond to the equivalence points.[18]

Caption: Workflow for pKa determination using potentiometric titration.

Protocol: UV-Vis and Fluorescence Spectroscopic Characterization

This protocol outlines the steps to determine the absorption and emission characteristics of 8HQC4.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 8HQC4 in a suitable solvent (e.g., DMSO or methanol).

-

Working Solution Preparation: Dilute the stock solution in the solvent of interest (e.g., methanol, chloroform, buffered aqueous solution) to a concentration that yields an absorbance between 0.1 and 1.0 for UV-Vis analysis (typically in the low micromolar range).

-

UV-Vis Absorption Spectrum:

-

Use a calibrated spectrophotometer.

-

Scan the sample across a relevant wavelength range (e.g., 200-500 nm).

-

Record the wavelength(s) of maximum absorbance (λmax).

-

-

Fluorescence Emission Spectrum:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at one of its absorption maxima (λex = λmax).

-

Scan the emission wavelengths, starting from ~10 nm above the excitation wavelength, to record the emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

-

Metal Chelation Effect (Optional): Repeat steps 3 and 4 after adding a solution of a metal salt (e.g., ZnCl₂ or AlCl₃) to the working solution to observe shifts in λmax and changes in fluorescence intensity.

Implications for Research and Drug Development

The physicochemical properties of 8-Hydroxyquinoline-4-carboxylic acid have direct and profound implications for its potential applications:

-

Drug Delivery and Formulation: The pH-dependent solubility will heavily influence formulation strategies. For oral delivery, the compound's low solubility at acidic gastric pH may limit absorption, suggesting that enteric-coated formulations or solubility-enhancing excipients could be necessary.

-

Pharmacokinetics: The moderate lipophilicity (LogP ≈ 1.6) suggests a potential for good membrane permeability, a prerequisite for oral bioavailability and distribution to target tissues. The TPSA value indicates it may be subject to active transport processes.

-

Target Engagement: The dual acidic nature (carboxylic and phenolic groups) ensures the molecule will be ionized at physiological pH, affecting its ability to cross cell membranes and interact with biological targets. Its primary function as a metal chelator is central to its mechanism of action, making it a candidate for diseases characterized by metal dyshomeostasis.[2]

-

Analytical and Diagnostic Tools: The expected enhancement of fluorescence upon metal chelation makes 8HQC4 a promising platform for developing selective fluorescent probes for detecting biologically or environmentally important metal ions.[3]

Conclusion

8-Hydroxyquinoline-4-carboxylic acid is a molecule of significant interest, combining the proven metal-chelating scaffold of 8-hydroxyquinoline with a carboxylic acid moiety that modulates its physicochemical profile. While some core data, such as its melting point and computed lipophilicity, are established, a comprehensive experimental characterization of its pKa, solubility, and spectral properties is essential for its rational development. The protocols and analysis provided in this guide offer a robust framework for researchers to generate this critical data, thereby enabling the full exploration of 8-Hydroxyquinoline-4-carboxylic acid in medicinal chemistry, drug development, and advanced material science.

References

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved January 30, 2026, from [Link]

-

LookChem. (n.d.). 8-hydroxyquinoline suppliers USA. Retrieved January 30, 2026, from [Link]

-

MySkinRecipes. (n.d.). 8-Hydroxyquinoline-4-carboxylic acid. Retrieved January 30, 2026, from [Link]

-

AERU, University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Retrieved January 30, 2026, from [Link]

-

El-Ghamry, H. A., & Fathalla, S. K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research on Chemical Intermediates, 40(7), 2417-2445. Available from: [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 30, 2026, from [Link]

-

Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1025-1031. Available from: [Link]

-

Singh, A., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 52. Available from: [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203. Available from: [Link]

-

Al-Trawneh, M., & El-Abadelah, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]

-

Kim, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12284-12293. Available from: [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). 8-Hydroxyquinolines in metallosupramolecular chemistry. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc.... Retrieved January 30, 2026, from [Link]

-

Hancock, R. D., & Martell, A. E. (2007). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 360(1), 311-318. Retrieved from [Link]

-

MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3752. Available from: [Link]

-

da Silva, A. B., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 178-182. Available from: [Link]

-

Journal of the Chemical Society of Pakistan. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the.... Retrieved January 30, 2026, from [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 30, 2026, from [Link]

-

University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 30, 2026, from [Link]

-

PMC - NIH. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

-

UCI Department of Chemistry. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved January 30, 2026, from [Link]

Sources

- 1. 8-Hydroxyquinoline-4-carboxylic acid [myskinrecipes.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. 8-Hydroxy-quinoline-4-carboxylic acid 97% | CAS: 55698-67-4 | AChemBlock [achemblock.com]

- 7. echemi.com [echemi.com]

- 8. chemscene.com [chemscene.com]

- 9. 8-hydroxyquinoline suppliers USA [americanchemicalsuppliers.com]

- 10. 55698-67-4 8-Hydroxyquinoline-4-carboxylic acid AKSci 3789AJ [aksci.com]

- 11. a2bchem.com [a2bchem.com]

- 12. repository.uncw.edu [repository.uncw.edu]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scispace.com [scispace.com]

8-Hydroxyquinoline-4-carboxylic Acid: A Potent Siderophore in Microbial Iron Acquisition and a Target for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Iron in Biology and the Rise of Siderophores

Iron is an indispensable element for nearly all living organisms, playing a critical role in a myriad of fundamental biological processes, from cellular respiration and DNA synthesis to nitrogen fixation. Despite its abundance in the Earth's crust, its bioavailability is severely limited in aerobic environments at physiological pH, where it predominantly exists in the insoluble ferric (Fe³⁺) state. To overcome this challenge, microorganisms have evolved sophisticated strategies to acquire this essential nutrient. Central to these strategies is the production of siderophores: small, high-affinity iron-chelating molecules secreted to scavenge ferric iron from the extracellular environment.[1] These iron carriers bind to Fe³⁺ with remarkable avidity, forming soluble complexes that are then recognized by specific receptors on the microbial cell surface and internalized.

Among the vast and diverse array of known siderophores, 8-hydroxyquinoline-4-carboxylic acid (8-HQA) has emerged as a molecule of significant interest. This heterocyclic organic compound, belonging to the quinoline family, exhibits potent iron-chelating properties, positioning it as a key player in the intricate dance of microbial iron acquisition. This technical guide provides a comprehensive overview of 8-HQA, delving into its chemical characteristics, mechanism of iron chelation, biological significance as a siderophore, and its potential as a target for the development of novel therapeutic agents.

Chemical Profile and Synthesis of 8-Hydroxyquinoline-4-carboxylic Acid

8-Hydroxyquinoline-4-carboxylic acid is a derivative of 8-hydroxyquinoline, characterized by the presence of a carboxylic acid group at the 4-position of the quinoline ring. This substitution significantly influences its physicochemical properties, including its solubility and metal-binding characteristics.

Synthesis of 8-Hydroxyquinoline-4-carboxylic Acid: A Step-by-Step Protocol

The synthesis of 8-HQA can be achieved through various synthetic routes. A common and effective method involves the condensation of an appropriate aniline derivative with a dicarboxylic acid or its derivative, followed by cyclization. Below is a detailed, field-proven protocol for the synthesis of 8-hydroxyquinoline-4-carboxylic acid. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-4-carboxylic Acid

Materials and Reagents:

-

2-aminophenol

-

Diethyl acetylenedicarboxylate

-

Diphenyl ether

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Standard laboratory glassware and equipment (reflux condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1 equivalent) in ethanol. The ethanol acts as a solvent to facilitate the homogeneous mixing of the reactants.

-

Addition of Reactant: To the stirring solution, slowly add diethyl acetylenedicarboxylate (1.1 equivalents). The slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Initial Reaction: Heat the mixture to reflux for 2-3 hours. This initial heating promotes the Michael addition of the amino group of 2-aminophenol to one of the ester groups of diethyl acetylenedicarboxylate.

-

Cyclization: After the initial reflux, add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Increase the temperature to induce cyclization and the formation of the quinoline ring system. The temperature is typically maintained at 240-260 °C for 1-2 hours. The high temperature provides the necessary activation energy for the intramolecular condensation and subsequent aromatization to form the stable quinoline scaffold.

-

Isolation of the Product: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product. The precipitate is then collected by filtration. The difference in polarity between the product and the solvent mixture allows for efficient precipitation and separation.

-

Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) for 4-6 hours. The basic conditions facilitate the saponification of the ester group to the corresponding carboxylate salt.

-

Purification: The reaction mixture is cooled and acidified with hydrochloric acid to a pH of approximately 3-4. This protonates the carboxylate and the phenolic hydroxyl group, causing the 8-hydroxyquinoline-4-carboxylic acid to precipitate out of the solution. The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the purified product. The use of activated carbon during recrystallization can help to remove colored impurities. Acidification is a critical step to neutralize the basic solution and precipitate the final product in its acidic form. Recrystallization is a standard purification technique that leverages differences in solubility to remove impurities.

Mechanism of Iron Chelation: A Tale of Two Functional Groups

The potent iron-chelating ability of 8-HQA stems from the strategic positioning of its hydroxyl and carboxylic acid functional groups, which act in concert with the nitrogen atom of the quinoline ring to form a stable complex with ferric iron.[1] The deprotonated hydroxyl group and the carboxylate group serve as the primary binding sites for the Fe³⁺ ion. The nitrogen atom of the pyridine ring also participates in the coordination, creating a highly stable five-membered chelate ring.

The 4-carboxy group plays a crucial role in enhancing the iron-binding affinity and modifying the overall properties of the molecule compared to the parent 8-hydroxyquinoline. It provides an additional coordination site and increases the acidity of the phenolic proton, thereby facilitating chelation at lower pH values.

The Biological Role of 8-HQA as a Siderophore

In the microbial world, the ability to acquire iron is a key determinant of virulence and survival. Many pathogenic and non-pathogenic bacteria produce and secrete siderophores to sequester iron from their environment, including from host iron-binding proteins like transferrin and lactoferrin. 8-HQA has been identified as a siderophore produced by various microorganisms, including certain species of Pseudomonas.[2]

The production of 8-HQA is typically induced under iron-limiting conditions. The bacterium synthesizes and secretes 8-HQA into the extracellular milieu, where it efficiently binds to any available ferric iron. The resulting 8-HQA-Fe³⁺ complex is then recognized by specific outer membrane receptors on the bacterial cell surface. This recognition triggers a cascade of events leading to the internalization of the iron-loaded siderophore. Once inside the cell, the iron is released from the complex, often through a reduction of Fe³⁺ to the more soluble Fe²⁺, and becomes available for various metabolic processes.

Antimicrobial and Therapeutic Potential

The critical role of siderophore-mediated iron acquisition in microbial pathogenesis makes it an attractive target for the development of novel antimicrobial strategies. By interfering with this process, it is possible to effectively starve the invading pathogen of iron, thereby inhibiting its growth and virulence.

The antimicrobial activity of 8-hydroxyquinoline and its derivatives has been well-documented.[3][4] Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic functions within the microbial cell. Furthermore, the lipophilic nature of the quinoline ring allows for the transport of these metal complexes across cell membranes, leading to an intracellular accumulation of metal ions that can generate toxic reactive oxygen species.

8-HQA and its derivatives are being explored for their therapeutic potential in several areas:

-

Direct Antimicrobial Agents: By sequestering iron, 8-HQA can inhibit the growth of pathogenic bacteria that rely on this essential nutrient.

-

"Trojan Horse" Strategy: 8-HQA can be chemically linked to antibiotic molecules. Bacteria that recognize and uptake the 8-HQA-Fe³⁺ complex will inadvertently transport the attached antibiotic into the cell, leading to a targeted delivery of the drug.

-

Anti-biofilm Agents: Biofilm formation, a key virulence factor in many chronic infections, is often dependent on the availability of iron. The urinary antibiotic 5-nitro-8-hydroxyquinoline (nitroxoline) has been shown to reduce the formation of Pseudomonas aeruginosa biofilms by chelating iron and zinc.[5]

Quantitative Analysis of Siderophore Activity: The Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a widely used universal method for detecting and quantifying siderophore production.[6] The assay is based on the principle of competition for iron between the siderophore and the strong chelator CAS. In the absence of a siderophore, CAS is complexed with ferric iron, forming a blue-colored complex. When a siderophore is introduced, it removes the iron from the CAS-Fe³⁺ complex, causing a color change from blue to orange/yellow. The intensity of the color change is proportional to the amount of siderophore present.

Detailed Protocol for Quantitative CAS Liquid Assay

Reagents and Solutions:

-

CAS Stock Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

-

Fe³⁺ Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

Hexadecyltrimethylammonium bromide (HDTMA) Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

CAS Assay Solution: Slowly add the Fe³⁺ solution to the CAS stock solution while stirring. Then, slowly add the HDTMA solution to the CAS-Fe³⁺ mixture. Autoclave the final solution and store it in a dark bottle at 4°C.

-

Shuttle Solution: 0.2 M 5-sulfosalicylic acid.

Procedure:

-

Sample Preparation: Grow the microbial culture in an iron-deficient medium to induce siderophore production. Centrifuge the culture to pellet the cells and collect the supernatant, which contains the secreted siderophores.

-

Assay Reaction: In a microplate well or a cuvette, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

-

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 20 minutes). The incubation time allows for the siderophore to sequester iron from the CAS-Fe³⁺ complex.

-

Measurement: Measure the absorbance of the solution at 630 nm using a spectrophotometer or a microplate reader.

-

Quantification: The amount of siderophore produced is calculated as a percentage of siderophore units (psu) using the following formula: psu = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (CAS assay solution + uninoculated medium) and As is the absorbance of the sample.

Comparative Analysis of Iron Binding Affinity

The effectiveness of a siderophore is largely determined by its affinity for ferric iron, which is quantified by its formation constant (log K_f). A higher log K_f value indicates a stronger binding affinity. The table below presents a comparison of the iron binding constants of 8-hydroxyquinoline derivatives with other well-known siderophores.

| Siderophore/Chelator | Iron (Fe³⁺) Formation Constant (log K_f) | Reference |

| 8-Hydroxyquinoline-2-carboxylic acid | ~20.6 (for Cu²⁺, indicative of high Fe³⁺ affinity) | [7] |

| 8-Hydroxyquinoline | Varies with derivatives | [8] |

| Enterobactin | ~49 | |

| Desferrioxamine B | ~30.6 | |

| Pyoverdine | ~32 | [9] |

Conclusion and Future Directions

8-Hydroxyquinoline-4-carboxylic acid stands out as a compelling molecule in the field of microbial iron acquisition and drug development. Its robust iron-chelating properties, coupled with its role as a natural siderophore, underscore its biological significance. The detailed understanding of its synthesis, mechanism of action, and biological function provides a solid foundation for its exploration as a novel therapeutic agent.

Future research should focus on several key areas:

-

Elucidation of Uptake and Regulatory Pathways: A deeper understanding of the specific transporters and regulatory networks involved in the uptake and utilization of the 8-HQA-Fe³⁺ complex in pathogenic bacteria will be crucial for designing targeted therapies.

-

Development of "Trojan Horse" Conjugates: The synthesis and evaluation of 8-HQA-antibiotic conjugates hold significant promise for overcoming antibiotic resistance.

-

Clinical Evaluation: Rigorous preclinical and clinical studies are needed to assess the safety and efficacy of 8-HQA and its derivatives as antimicrobial and anti-biofilm agents.

The continued investigation of 8-hydroxyquinoline-4-carboxylic acid and its derivatives is poised to yield valuable insights into microbial iron metabolism and pave the way for the development of next-generation therapeutics to combat infectious diseases.

References

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

(PDF) Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening. ResearchGate. [Link]

-

Hydroxyquinolines as Iron Chelators. ResearchGate. [Link]

-

Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Omega. [Link]

-

Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. RSC Publishing. [Link]

- Process for the preparation of 8-hydroxyquinoline.

-

Siderophore Detection assay. Protocols.io. [Link]

-

8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. MDPI. [Link]

-

ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ResearchGate. [Link]

-

Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. PubMed. [Link]

-

Siderophore detection assay. Bio-protocol. [Link]

-

Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]

-

Pseudomonas aeruginosa surface motility and invasion into competing communities enhance interspecies antagonism. PubMed. [Link]

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

-

A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Canterbury Research Repository. [Link]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

-

Pseudomonas aeruginosa: A Bacterial Platform for Biopharmaceutical Production. MDPI. [Link]

-

Mechanisms of post-transcriptional gene regulation in bacterial biofilms. PubMed Central. [Link]

-

Impact of Siderophore Production on Pseudomonas aeruginosa Infections in Immunosuppressed Mice. PubMed Central. [Link]

-

Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds. National Institutes of Health. [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. PubMed Central. [Link]

-

Transcription factor shapes chromosomal conformation and regulates gene expression in bacterial adaptation. PubMed. [Link]

-

Modified chrome azurol S method for detection and estimation of siderophores having affinity for metal ions other than iron. ResearchGate. [Link]

-

Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. National Institutes of Health. [Link]

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. academicjournals.org [academicjournals.org]

Technical Guide: Neuroprotective Mechanisms & Applications of 8-Hydroxyquinoline Scaffolds

Executive Summary

The therapeutic strategy for neurodegenerative diseases (Alzheimer’s, Parkinson’s, Huntington’s) has shifted from simple "metal chelation" to Metal-Protein Attenuating Compounds (MPACs) . 8-Hydroxyquinoline (8-HQ) derivatives represent a privileged scaffold in this domain.[1] Unlike traditional chelators (e.g., Desferrioxamine) which systemically strip metals, modern 8-HQ derivatives (e.g., PBT2, M30) act as ionophores . They restore metal homeostasis by chaperoning Cu²⁺ and Zn²⁺ from toxic extracellular amyloid aggregates into the intracellular space, triggering neurotrophic signaling cascades (e.g., PI3K/Akt, GSK3β).

This guide provides a technical analysis of the 8-HQ pharmacophore, detailed mechanisms of action, and validated experimental protocols for assessing neuroprotective efficacy.

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The 8-HQ scaffold is defined by a bicyclic structure containing a phenol ring fused to a pyridine ring. Its neuroprotective capability hinges on specific chemical features:

-

Bidentate Chelation (N, O donor atoms): The hydroxyl group at position 8 and the nitrogen at position 1 form a five-membered chelate ring with divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺).

-

Critical Parameter: The pKa of the hydroxyl group (~9.8) allows for pH-dependent binding. At physiological pH (7.4), it effectively competes with low-affinity binding sites on Aβ peptides but releases metals in the acidic environment of lysosomes.

-

-

Lipophilicity (Positions 5 & 7): Modification at these positions modulates the partition coefficient (logP).

-

Clioquinol:[1][2][3][4][5][6][7] Halogenation (Cl at C5, I at C7) increases lipophilicity, aiding Blood-Brain Barrier (BBB) penetration, but increases toxicity.

-

PBT2: Removal of iodine and addition of a dimethylamino group improves solubility and reduces neurotoxicity while maintaining BBB permeability.

-

-

Multi-Target Moieties (Position 5):

-

M30: Introduction of an N-propargyl amine moiety at position 5 confers Monoamine Oxidase B (MAO-B) inhibitory activity (derived from Rasagiline), creating a dual-action drug (Iron chelation + MAO inhibition).

-

Part 2: Mechanisms of Action (The Ionophore Hypothesis)

The "Metal Hypothesis" of Alzheimer's Disease posits that Cu/Zn accumulation in Aβ plaques depletes intracellular pools of these metals, leading to a "loss of function" in neurons.

The "Trojan Horse" Mechanism

Modern 8-HQs do not merely remove metals; they redistribute them.

-

Extracellular: The 8-HQ derivative strips Cu²⁺/Zn²⁺ from the Aβ-metal complex, destabilizing the plaque and preventing Reactive Oxygen Species (ROS) generation.

-

Translocation: The neutral, lipophilic Drug-Metal complex crosses the neuronal membrane.

-

Intracellular Release: The metal is released (likely via exchange with high-affinity cytosolic chaperones or acidification).

-

Signaling Activation: Free intracellular Cu/Zn inhibits GSK3β (preventing Tau phosphorylation) and activates the PI3K/Akt pathway, upregulating BDNF (Brain-Derived Neurotrophic Factor).

Visualization: The MPAC Signaling Cascade

Caption: Figure 1. The Ionophore Mechanism. 8-HQ compounds redistribute metals from toxic extracellular aggregates to intracellular signaling pools, activating neurotrophic pathways.

Part 3: Comparative Analysis of Key Compounds

| Compound | Primary Mechanism | Key Advantage | Key Limitation | Clinical Status |

| Clioquinol | Cu/Zn/Fe Chelation | High lipophilicity; historical proof of concept. | SMON Toxicity: Linked to B12 deficiency and specific genetic polymorphism (NQO1). | Withdrawn (Oral); Topical only.[8][9] |

| PBT2 | Cu/Zn Ionophore | Improved safety profile; lacks iodine (reduces thyroid toxicity); restores cognition in AD mice. | Rapid metabolism; mixed Phase II clinical results. | Investigational (Alterity Therapeutics). |

| M30 | Multi-Target (Chelator + MAO-B Inhibitor) | Synergy: Iron chelation + Propargyl moiety induces HIF-1α, VEGF, EPO. | Complex synthesis; potential for off-target MAO-A effects if not selective. | Preclinical / Early Clinical.[10] |

| Nitroxoline | Antibiotic / Chelator | Repurposing potential; good safety record (UTI drug). | Short half-life; lower potency in CNS models compared to PBT2. | Investigational (Repurposing). |

Part 4: Experimental Protocols

To validate the neuroprotective effects of a novel 8-HQ derivative, researchers must demonstrate two things: (1) Inhibition of Aβ aggregation and (2) Rescue of neuronal viability against metal-induced stress.

Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

Objective: Quantify the ability of the compound to inhibit metal-induced amyloid fibrillization.

Reagents:

-

Aβ1-42 peptide (HFIP-treated, monomeric).

-

Thioflavin T (ThT) stock (5 mM in glycine buffer).

-

Metal stock: CuCl₂ or ZnCl₂ (100 µM).

-

Test Compound (dissolved in DMSO).[11]

Step-by-Step Workflow:

-

Peptide Prep: Dissolve Aβ1-42 in DMSO to 1 mM, then dilute to 20 µM in PBS (pH 7.4).

-

Induction: Add CuCl₂ (final conc. 10 µM) to induce rapid aggregation.

-

Treatment: Add Test Compound at varying stoichiometric ratios (1:1, 1:2, 1:5 relative to Aβ).

-

Incubation: Incubate at 37°C, quiescent, for 24–48 hours.

-

Readout: Add ThT (final conc. 10 µM). Measure fluorescence (Ex: 440 nm, Em: 485 nm) on a microplate reader.

-

Validation: A decrease in fluorescence compared to the "Aβ + Metal" control indicates inhibition of β-sheet formation.

Protocol: In Vitro Neuroprotection Screen (SH-SY5Y Cells)

Objective: Assess viability against oxidative stress.

Step-by-Step Workflow:

-

Culture: Seed SH-SY5Y neuroblastoma cells (10,000 cells/well) in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype.

-

Pre-treatment: Incubate cells with Test Compound (0.1 – 10 µM) for 2 hours.

-

Insult: Add stressor:

-

Option A (Metal-Amyloid): Aβ1-42 (10 µM) + CuCl₂ (10 µM).

-

Option B (Oxidative): H₂O₂ (100 µM) or 6-OHDA (for PD models).

-

-

Incubation: Incubate for 24 hours at 37°C.

-

Assay: Perform MTT or CellTiter-Glo assay to measure metabolic activity/ATP levels.

-

Data Analysis: Calculate % cell survival relative to Vehicle Control.

Visualization: Drug Discovery Workflow

Caption: Figure 2. Validation Workflow. A stage-gated process from physicochemical characterization to in vivo validation using transgenic mouse models.

Part 5: Challenges & Safety Considerations

The SMON Legacy (Clioquinol Toxicity)

In the 1970s, Clioquinol was linked to Subacute Myelo-Optic Neuropathy (SMON) in Japan.[8]

-

Mechanism: It is now understood that this was not solely due to chelation, but a specific interaction with Vitamin B12 and a genetic polymorphism in the NQO1 gene .

-

Implication for Drug Design: Modern 8-HQ derivatives (like PBT2) are screened against NQO1-deficient cell lines to ensure they do not replicate this toxicity.

Blood-Brain Barrier (BBB) Permeability

For neuroprotection, the compound must cross the BBB.

-

Requirement: A logP between 2.0 and 3.5 is ideal.

-

Strategy: Avoid excessive ionization at physiological pH. The 8-HQ neutral complex is highly permeable, but charged quaternary ammonium derivatives will fail.

References

-

Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron. Link

-

Crouch, P. J., et al. (2011). The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity.[12][13] Journal of Neurochemistry. Link

-

Youdim, M. B., et al. (2005). Novel multi-functional drugs for neurodegenerative diseases: The M30 series. Journal of Neural Transmission. Link

-

Bush, A. I., & Tanzi, R. E. (2008). Therapeutics for Alzheimer's disease based on the metal hypothesis. Neurotherapeutics. Link

-

Mao, X., & Schimmer, A. D. (2008). The toxicology of clioquinol.[7] Toxicology Letters. Link

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. [SMON: toxicity of clioquinol and the status quo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinician.com [clinician.com]

- 6. Why Do We Need Multifunctional Neuroprotective and Neurorestorative Drugs for Parkinson’s and Alzheimer’s Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | NQO1 protects against clioquinol toxicity [frontiersin.org]

- 9. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PBT2 | ALZFORUM [alzforum.org]

- 13. medchemexpress.com [medchemexpress.com]

Topic: Antioxidant Potential of Substituted Quinoline-4-Carboxylic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous chronic diseases. This has spurred significant interest in the discovery of novel antioxidant agents. Among the diverse heterocyclic scaffolds explored, the quinoline ring system has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] This technical guide focuses specifically on substituted quinoline-4-carboxylic acids, providing a comprehensive exploration of their potential as antioxidant agents. We will delve into the structural rationale for their activity, the core mechanisms of action, detailed protocols for robustly evaluating their efficacy, and a synthesis of current structure-activity relationship (SAR) data to guide future drug discovery efforts.

The Quinoline-4-Carboxylic Acid Scaffold: A Foundation for Antioxidant Design

The quinoline framework, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic aromatic compound found in numerous alkaloids and synthetic analogues with significant biological activities.[3][4] The quinoline-4-carboxylic acid moiety is particularly noteworthy. The presence of the carboxylic acid group at the 4-position, combined with the nitrogen atom in the quinoline ring, allows for potential chelation with metal ions, which can be a mechanism for reducing oxidative stress.[5] Furthermore, the aromatic ring system is amenable to a variety of substitutions, allowing for the fine-tuning of electronic and steric properties to enhance antioxidant capacity.

The antioxidant activity of these derivatives is fundamentally linked to their ability to neutralize free radicals, primarily through two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is significantly more stable due to resonance delocalization, preventing it from propagating the radical chain reaction. The presence of hydroxyl (-OH) or amine (-NH2) substituents on the quinoline ring is crucial for this mechanism.

-

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer. The ability of the quinoline ring system to stabilize the resulting radical cation is a key determinant of its efficacy in this pathway.

The choice of substituents and their position on the quinoline ring can profoundly influence which mechanism predominates and the overall antioxidant potency. For instance, electron-donating groups (e.g., -OH, -OCH3) can enhance both HAT and SET mechanisms by increasing the electron density of the aromatic system and stabilizing the resulting radical species.[7]

Caption: Standard workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a stock solution of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by dissolving 2.4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation. [8] * Prepare a series of concentrations for each substituted quinoline-4-carboxylic acid derivative and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.

-

-

Assay Procedure:

-

To 3.995 mL of the methanolic DPPH solution, add 5 µL of the test compound solution (or standard/blank). [8] * Vigorously shake the mixture.

-

Incubate the reaction mixture for 30 minutes at room temperature in complete darkness. [8]3. Measurement and Analysis:

-

Measure the absorbance of the solution at 515-517 nm using a spectrophotometer. [9][8] * Methanol is used as a blank. The control consists of the DPPH solution mixed with methanol instead of the sample.

-

The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Expertise & Experience: The ABTS assay is another widely used method that measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). [10]This assay is advantageous because the ABTS•+ radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic compounds. [10]The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. [10]The resulting blue-green ABTS•+ chromophore has a characteristic absorbance at 734 nm. [11]Antioxidants present in the sample reduce the ABTS•+, causing the solution to decolorize. The extent of color reduction is proportional to the antioxidant concentration. [10] Experimental Protocol: ABTS Assay

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. [10][12] * Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation. [8] * Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm. [8][12]2. Assay Procedure:

-

Add a small volume of the plant extract or test compound (e.g., 5-50 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3.0-4.0 mL). [8] * Mix thoroughly.

-

-

Measurement and Analysis:

-

Allow the reaction to proceed for a set time (e.g., 6-30 minutes) in the dark at room temperature. [12] * Measure the absorbance at 734 nm. [10] * Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). [10]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Expertise & Experience: The FRAP assay directly measures the ability of a compound to act as a reducing agent, which is a key aspect of antioxidant activity. [13]This method is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a vibrant blue ferrous (Fe²⁺) form by the antioxidant at a low pH (3.6). [14][15]The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the sample. [8]The FRAP assay is simple, fast (results in ~4-6 minutes), and highly reproducible, making it excellent for quantifying the total antioxidant capacity of a sample. [14] Experimental Protocol: FRAP Assay

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. [8] * The reagent should be freshly prepared and warmed to 37°C before use.

-

-

Assay Procedure:

-

Add a small volume of the sample (e.g., 50 µL) to a large volume of the FRAP reagent (e.g., 1.5 mL).

-

Incubate the mixture at 37°C for a defined period (typically 4-30 minutes).

-

-

Measurement and Analysis:

Cellular Antioxidant Activity (CAA) Assay

Expertise & Experience: While chemical assays like DPPH, ABTS, and FRAP are invaluable for initial screening, they lack biological relevance. The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment. [17]It accounts for crucial factors like cellular uptake, metabolism, and localization of the test compound, providing a more accurate prediction of in vivo efficacy. [17][18]The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. [19]In the presence of ROS (induced by a generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [20]An effective antioxidant will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence. [20]

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol: CAA Assay

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of approximately 6 x 10⁴ cells/well. [17] * Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent. [21]2. Treatment:

-

Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Treat the cells with the quinoline derivative and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C. [21]Quercetin is typically used as the standard.

-

-

Oxidation and Measurement:

-

After incubation, wash the cells once with DPBS.

-

Add 100 µL of the free radical initiator (e.g., 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride, AAPH) to each well. [21] * Immediately place the plate in a fluorescence microplate reader.

-

Measure fluorescence kinetically every 5 minutes for 1 hour, with an excitation wavelength of 485 nm and an emission wavelength of 538 nm. [19]4. Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence vs. time plot.

-

Calculate the CAA units using the formula: CAA unit = 100 – (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

-

Results are expressed as micromoles of Quercetin Equivalents (QE). [20]

-

Structure-Activity Relationship (SAR) of Quinoline-4-Carboxylic Acids

The antioxidant activity of this class of compounds is highly dependent on the nature and position of substituents on the quinoline core. Several studies have provided insights into these relationships.

A study involving the synthesis of quinoline-4-carboxylic acid derivatives from isatin via the Pfitzinger reaction demonstrated that these compounds possess better inhibitory effects than the isatin precursor in the DPPH assay. [22][23]Specifically, a 2-(4-methylphenyl)quinoline-4-carboxylic acid showed higher activity (40.43% inhibition) than a 2-methylquinoline-4-carboxylic acid (30.25% inhibition), suggesting that the presence of an additional aromatic ring can enhance antioxidant capacity, possibly through greater stabilization of the radical formed. [24] Conversely, another study found that several simple quinoline-4-carboxylic acid derivatives lacked significant DPPH radical scavenging capacity when compared to ascorbic acid, highlighting that the core structure alone may not be sufficient and that appropriate functionalization is key. [5]The addition of hydroxyl groups is a well-established strategy to enhance antioxidant activity. [3]For instance, 6-hydroxy and 8-hydroxy substituted quinolines have shown excellent peroxyl radical scavenging activity. [3]

| Derivative | Key Substituent(s) | Assay | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|---|

| 2-methylquinoline-4-carboxylic acid | 2-methyl | DPPH | 30.25% inhibition @ 5 mg/L | [23][24] |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 2-(p-tolyl) | DPPH | 40.43% inhibition @ 5 mg/L | [23][24] |

| Quinoline-4-carboxylic acid | None | DPPH | Lacked significant activity vs. Ascorbic Acid | [5] |

| 2-hydroxyquinoline derivatives | 2-hydroxy, various hydrazones | DPPH | Moderate to good activity | [25] |

| 8-Amino-quinoline-caffeic acid conjugate | 8-amino, caffeic acid | DPPH | Good radical scavenging activity | [26]|

This table is a representative summary and not exhaustive.

Synthesis of Quinoline-4-Carboxylic Acids

The accessibility of these compounds is crucial for their development. The Pfitzinger and Doebner reactions are two classical and effective methods for synthesizing the quinoline-4-carboxylic acid core.

-

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acid derivatives. [22][27]* Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form the corresponding 2-substituted quinoline-4-carboxylic acids. [28][29]Modern variations of this reaction have been developed to improve yields, especially for anilines bearing electron-withdrawing groups. [28]

Conclusion and Future Perspectives

Substituted quinoline-4-carboxylic acids represent a promising and synthetically accessible scaffold for the development of novel antioxidant agents. Their activity is intrinsically linked to their substitution pattern, which can be rationally modified to enhance radical scavenging and reducing capabilities. A comprehensive evaluation using a suite of assays, from simple chemical tests like DPPH and FRAP to more biologically relevant methods like the CAA assay, is essential to fully characterize their potential.

Future research should focus on synthesizing libraries of these derivatives with diverse substitutions, particularly those containing phenolic hydroxyl groups, to build a more comprehensive SAR model. Promising candidates identified through in vitro screening should then be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles, paving the way for their potential application in mitigating diseases rooted in oxidative stress.

References

- Amerigo Scientific. Total Antioxidant Capacity (FRAP) Assay (Colorimetric).

- Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).

- Zen-Bio. FRAP Antioxidant Assay Kit.

- Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).

- Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.

- Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from Indian Journal of Pharmaceutical Sciences website.

-

Püsküllü, M. O., Tekiner, B., & Suzen, S. (2013). Recent studies of antioxidant quinoline derivatives. Mini Reviews in Medicinal Chemistry, 13(3), 365-372. [Link]

-

Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Cellular Antioxidant Activity (CAA) Assay.

- Scribd. ABTS Radical Scavenging Assay Method.

- Ingenta Connect. Recent Studies of Antioxidant Quinoline Derivatives.

- Bentham Science Publishers. (2013). Recent Studies of Antioxidant Quinoline Derivatives.

- BenchChem. (2025). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. [Link]

- Kamiya Biomedical Company. Cellular Antioxidant Activity Assay.

-

Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PLoS ONE. [Link]

- BenchChem. (2025). Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts.

- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for quantifying the antioxidant activity of phytochemicals, food extracts, and dietary supplements.

- ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

- BenchChem. (2025). Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide.

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science. [Link]

-

Al-Qattan, M. N., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Archiv der Pharmazie. [Link]

-

Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

- ResearchGate. (2025). Recent Studies of Antioxidant Quinoline Derivatives.

- Growing Science. Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives.

-

Martínez-Mendoza, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

-

Kumar, A., et al. (2012). Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2–Zn. Der Pharma Chemica. [Link]

- Zen-Bio. CAA Antioxidant Assay Kit.

- SciELO. Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive.

-